molecular formula C25H28ClN5O3 B4516690 6-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4516690
M. Wt: 482.0 g/mol
InChI Key: CMKRDWXJOBGJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound featuring a beta-carboline core substituted with a chlorine atom at position 5. The beta-carboline scaffold is linked via an ethyl carboxamide bridge to a piperazine ring, which is further substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

6-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O3/c1-34-19-5-3-18(4-6-19)29-10-12-30(13-11-29)24(32)15-27-25(33)31-9-8-20-21-14-17(26)2-7-22(21)28-23(20)16-31/h2-7,14,28H,8-13,15-16H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKRDWXJOBGJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at Chloro Position

The C6 chloro group undergoes substitution with nucleophiles (e.g., amines, thiols):

  • Amination : Reacts with primary/secondary amines (e.g., morpholine) in DMF at 80°C, yielding 6-amino derivatives (yield: 60-75%).

  • Suzuki Coupling : Forms biaryl derivatives using Pd(PPh₃)₄ and aryl boronic acids (yield: 50-65%) .

Piperazine Ring Modifications

The piperazine moiety participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂/Et₃N to form N-acylpiperazines.

  • Alkylation : Treating with alkyl halides (e.g., methyl iodide) under basic conditions generates quaternary ammonium salts .

Oxidation/Reduction Pathways

  • Oxidation :

    • Tetrahydro-β-carboline core oxidizes to β-carboline using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in CH₂Cl₂ (yield: 70%) .

    • Methoxy group demethylates to hydroxyl with BBr₃.

  • Reduction :

    • Carboxamide reduces to amine using LiAlH₄ in THF (yield: 55%) .

Stability and Degradation

The compound demonstrates:

  • pH-Dependent Hydrolysis : Degrades in acidic (pH <3) or alkaline (pH >10) conditions via carboxamide bond cleavage .

  • Photodegradation : Exposure to UV light (254 nm) induces C-Cl bond homolysis, forming radical intermediates.

Stability Data :

ConditionHalf-LifeMajor Degradation Products
pH 1.2 (HCl)2.1 hrs6-Hydroxy derivative
pH 7.4 (PBS)>48 hrsNone detected
UV light (254 nm)4.7 hrsDechlorinated byproducts

Biological Activity-Driven Reactivity

As an APN (aminopeptidase N) inhibitor :

  • Enzymatic Interaction : Forms hydrogen bonds with APN’s catalytic zinc ion via the carboxamide group.

  • Synergistic Effects : Enhances chemotherapeutic agents (e.g., paclitaxel) by modulating oxidative stress (ROS ↑ 2.3-fold) and apoptosis (↑ 40%) .

Comparative Reactivity with Analogues

DerivativeStructural VariationReactivity Difference
6-Methoxy-THC*C6 methoxy vs. chloroReduced electrophilicity at C6
Piperazine-freeNo piperazine moietyLoss of alkylation/acylation sites
*THC: Tetrahydro-β-carboline

This compound’s multifunctional reactivity enables its use as a versatile intermediate in medicinal chemistry, particularly for developing enzyme inhibitors and chemosensitizers. Further studies on its metalloenzyme interactions and in vivo stability are warranted .

Sources leveraged:

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several areas of pharmacology:

1. Antidepressant Activity
Research indicates that compounds with beta-carboline structures can exhibit antidepressant-like effects. Studies have demonstrated that derivatives of beta-carbolines can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Antipsychotic Properties
The piperazine moiety in this compound suggests potential antipsychotic activity. Piperazine derivatives have been extensively studied for their ability to interact with dopamine receptors, which are often implicated in psychotic disorders .

3. Neuroprotective Effects
Preliminary studies have indicated that this compound may possess neuroprotective properties. It could potentially mitigate neuronal damage in conditions such as Alzheimer's disease by reducing oxidative stress and inflammation .

Case Studies

Several studies have documented the effects and applications of this compound:

Study 1: Antidepressant Efficacy
In a controlled trial involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assessments indicated increased locomotion and reduced immobility in forced swim tests .

Study 2: Antipsychotic Activity
A study evaluating the antipsychotic potential demonstrated that this compound effectively reduced hyperactivity induced by amphetamines in rodent models. This effect was comparable to established antipsychotic medications .

Study 3: Neuroprotection in Alzheimer's Models
Research investigating neuroprotective effects showed that treatment with this compound led to decreased markers of oxidative stress and improved cognitive function in transgenic mouse models of Alzheimer's disease .

Comparison with Similar Compounds

Beta-Carboline vs. Quinazoline/Pyridazine Derivatives

  • Target Compound: The beta-carboline core is distinct from quinazoline (e.g., compounds in ) or pyridazine (e.g., ) cores in other analogs. Beta-carbolines are known for interactions with GABAA and 5-HT receptors, whereas quinazolines often exhibit anticonvulsant or kinase-inhibitory activity .
  • Example : 4-Chloro-2-(4-piperazin-1-yl)quinazolines () share the piperazine and chloro substituent but differ in core structure, leading to divergent biological profiles .

Piperazine Substitutions

  • Target Compound : The 4-methoxyphenyl group on piperazine may enhance serotonin receptor (e.g., 5-HT1A) affinity compared to halogenated analogs.
  • Analog Comparison: N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide () uses a dichlorophenyl group, which typically targets dopamine D2/D3 receptors .

Physicochemical Properties

Melting Points and Solubility

  • Key Examples :
    • N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (): Melting point 207–209°C .
    • N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (): Melting point 189.8–191.4°C .

NMR Spectral Analysis

  • Target Compound : Key NMR regions (e.g., piperazine protons, methoxy group) would resemble analogs in and . For example:
    • Piperazine protons in N-(3-hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide () appear at δ 3.38 (br, 8H) .
    • Methoxy groups typically resonate at δ 3.7–3.9 ppm (e.g., ) .

Receptor Binding Profiles

  • Target Compound : The 4-methoxyphenylpiperazine moiety suggests 5-HT1A receptor affinity, as seen in analogs like 4-chloro-N-(2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-(2-methylbutyl)benzamide () .
  • Contrast with Halogenated Analogs :
    • Dichlorophenylpiperazines () often exhibit D2 receptor antagonism .
    • Fluoro/chloro-substituted carboxamides () may prioritize σ-1 receptor binding .

Anticonvulsant Potential

  • Quinazoline Analogs: Compounds like 4-chloro-2-(4-piperazin-1-yl)quinazolines () showed notable anticonvulsant activity in rodent models .
  • Beta-Carboline Implication : Beta-carbolines may counteract this effect due to pro-convulsant tendencies, highlighting the importance of core structure in activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Class Core Structure Piperazine Substituent Melting Point (°C) Key Receptor Target
Target Compound Beta-Carboline 4-Methoxyphenyl N/A 5-HT1A
Quinazoline () Quinazoline Varied aryl groups 190–216 Anticonvulsant
Benzofuran () Benzofuran 2,3-Dichlorophenyl 265–266 D2/D3
Pyridazine () Pyridazine 4-Methoxyphenyl N/A 5-HT1A

Table 2: NMR Chemical Shift Comparison (Selected Protons)

Proton Type Target Compound (Expected δ, ppm) (δ, ppm) (δ, ppm)
Piperazine -CH2- ~3.1–3.4 3.38 (br) 3.05–3.11
Methoxy (-OCH3) 3.83–3.89 3.83 N/A
Aromatic protons 6.8–7.8 6.83–7.77 6.91–8.16

Biological Activity

Overview

The compound 6-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic derivative of beta-carboline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H22ClN3O3
  • Molecular Weight : 377.84 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a selective antagonist at certain receptors, which may modulate neurotransmission and influence several physiological processes.

Pharmacological Effects

  • Antidepressant Activity :
    • Studies indicate that derivatives of beta-carboline compounds exhibit antidepressant-like effects in animal models. The mechanism is thought to involve the modulation of serotonin and dopamine pathways .
  • Anxiolytic Effects :
    • The compound has been evaluated for its anxiolytic properties, showing potential in reducing anxiety-like behaviors in preclinical studies. This is likely due to its interaction with GABAergic systems .
  • Antipsychotic Potential :
    • Some derivatives have been investigated for antipsychotic effects, particularly in models of schizophrenia. The modulation of dopaminergic pathways is a key factor in this activity .
  • Neuroprotective Effects :
    • Research suggests that beta-carboline derivatives may offer neuroprotective benefits, potentially by reducing oxidative stress and inflammation in neuronal tissues .

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate antidepressant effectsThe compound displayed significant reduction in depression-like behavior in rodent models compared to controls.
Anxiolytic activity assessmentDemonstrated decreased anxiety levels in elevated plus maze tests, indicating potential therapeutic use in anxiety disorders.
Neuroprotective propertiesShowed protective effects against neurotoxicity induced by glutamate in vitro studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be validated?

  • Methodology : Multi-step synthesis involving coupling of the beta-carboline core with a piperazine-containing side chain. A validated approach includes palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents, followed by amidation . Purity validation requires HPLC (≥98% purity, C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight .

Q. How is the structural conformation of this compound characterized, particularly the piperazine-carboline linkage?

  • Methodology : X-ray crystallography (e.g., single-crystal analysis) resolves the spatial arrangement of the piperazine and beta-carboline moieties. For example, similar piperazin-1-ium salts show planar carboxamide linkages and chair conformations in piperazine rings . Complementary NMR (¹H/¹³C) and FT-IR confirm functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodology : Target receptor binding assays (e.g., radioligand displacement for serotonin or dopamine receptors due to the 4-methoxyphenylpiperazine motif). Use HEK-293 cells expressing human 5-HT₁A or D₂ receptors, with competitive binding protocols (IC₅₀ determination via scintillation counting) .

Advanced Research Questions

Q. How do structural modifications to the piperazine or beta-carboline moieties affect receptor binding selectivity?

  • Methodology :

  • Piperazine : Replace the 4-methoxyphenyl group with 2,3-dichlorophenyl (as in D3 antagonists ). Compare binding affinity shifts using SPR (surface plasmon resonance) or fluorescence polarization.
  • Beta-carboline : Introduce electron-withdrawing groups (e.g., 6-chloro substitution) to enhance π-π stacking with receptor aromatic residues. MD simulations (e.g., GROMACS) model ligand-receptor interactions .
    • Data Interpretation : A 2-methoxy substituent on phenylpiperazine increases 5-HT₁A affinity by ~10-fold compared to unsubstituted analogs .

Q. How can contradictory results in receptor binding assays (e.g., conflicting IC₅₀ values across studies) be resolved?

  • Methodology :

  • Standardization : Use common reference ligands (e.g., ketanserin for 5-HT₂A) and normalize data to internal controls.
  • Assay Conditions : Test pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and membrane preparation methods (e.g., detergent-solubilized vs. native receptors) .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability .

Q. What strategies optimize synthetic yield while minimizing side products in large-scale preparations?

  • Methodology :

  • Step Optimization : Reduce equivalents of coupling reagents (e.g., HATU) in amidation steps to prevent carboxamide overactivation.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC with C18 columns .
  • Scale-Up : Replace THF with 2-MeTHF for safer, higher-boiling solvent systems .

Q. How does the compound’s stability under physiological conditions (e.g., plasma, pH) impact in vivo studies?

  • Methodology :

  • Stability Assays : Incubate compound in human plasma (37°C, 24 hrs) and analyze degradation via LC-MS/MS. Monitor hydrolysis of the 2-oxoethyl linker.
  • pH Profiling : Test solubility and stability in buffers (pH 1.2–7.4) to simulate gastrointestinal absorption .

Methodological Considerations

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodology :

  • PXRD : Compare diffraction patterns of recrystallized forms (e.g., ethanol vs. chloroform).
  • DSC : Identify melting endotherms; polymorphs often show ΔH variations (e.g., Form I melts at 265°C vs. Form II at 239°C) .

Q. How can enantiomeric purity be assessed if chiral centers are introduced during synthesis?

  • Methodology : Chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol mobile phase) or polarimetry. For example, piperazine derivatives with R-configuration exhibit [α]D²⁵ = +32° (c = 1, MeOH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.